molecular formula C15H10F4O2 B6409903 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261938-35-5

3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6409903
CAS RN: 1261938-35-5
M. Wt: 298.23 g/mol
InChI Key: GHZSYIAPYGELQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid (FTMB) is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid, and it has a wide range of applications in the field of medicine, biochemistry, and pharmacology. FTMB is an important compound because it has a wide range of biochemical and physiological effects, and it can be used to study various diseases and conditions.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% is believed to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory and immune responses. Inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects
3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% has been shown to reduce inflammation, improve insulin sensitivity, and reduce the risk of cardiovascular disease. In addition, 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% has been shown to reduce the risk of certain types of cancer, reduce the risk of obesity, and improve cognitive performance.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% is a useful compound for laboratory experiments due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% has a low toxicity profile, making it safe to use in laboratory experiments. However, 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% is not suitable for in vivo studies due to its limited bioavailability.

Future Directions

The potential applications of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% are vast, and future research should focus on exploring the biochemical and physiological effects of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% in greater detail. In particular, further research should focus on the mechanism of action of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% and its potential therapeutic applications. In addition, future research should focus on exploring the potential of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% as an enzyme inhibitor, enzyme activator, or enzyme modulator. Finally, further research should focus on exploring the potential of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% as a drug delivery agent or drug-targeting agent.

Synthesis Methods

3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% can be synthesized from benzoic acid, which can be obtained from natural sources or from synthetic processes. The synthesis of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% involves the conversion of benzoic acid into 3-fluoro-3-trifluoromethylphenyl-2-methylbenzoic acid. This can be achieved through a two-step reaction, which involves the reaction of benzoic acid with 2-fluoro-3-trifluoromethylphenyl bromide and the subsequent reaction of the product with methylmagnesium bromide. The overall reaction is as follows:
Benzoic acid + 2-fluoro-3-trifluoromethylphenyl bromide → 3-fluoro-3-trifluoromethylphenyl-2-methylbenzoic acid
3-fluoro-3-trifluoromethylphenyl-2-methylbenzoic acid + methylmagnesium bromide → 3-(2-fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid

Scientific Research Applications

3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the study of various diseases and conditions, such as cancer, diabetes, obesity, and cardiovascular disease. 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% has also been used in the study of drug metabolism, drug delivery, and drug toxicity. In addition, 3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid, 95% has been used in the study of enzyme inhibitors, enzyme activators, and enzyme modulators.

properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-8-9(4-2-5-10(8)14(20)21)11-6-3-7-12(13(11)16)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZSYIAPYGELQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691811
Record name 2'-Fluoro-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-3-trifluoromethylphenyl)-2-methylbenzoic acid

CAS RN

1261938-35-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-fluoro-2-methyl-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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